Home > Products > Screening Compounds P40607 > 1-(5-Bromopyridin-2-yl)-3-(3-chloro-2-methylphenyl)urea
1-(5-Bromopyridin-2-yl)-3-(3-chloro-2-methylphenyl)urea -

1-(5-Bromopyridin-2-yl)-3-(3-chloro-2-methylphenyl)urea

Catalog Number: EVT-4679269
CAS Number:
Molecular Formula: C13H11BrClN3O
Molecular Weight: 340.60 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a thiazole derivative synthesized via the Hantzsch thiazole synthesis method. Research indicates promising in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. []
  • Compound Description: Fluopyram (N‐[2‐[3‐chloro‐5‐(trifluoromethyl)‐2‐pyridinyl] ethyl]‐2‐(trifluoromethyl) benzamide), a benzamide fungicide, demonstrates potential for bioremediation of environmental pollutants. []
  • Compound Description: This compound is a pyrazole derivative. []
  • Compound Description: These are benzohydrazone ligands used to synthesize dioxomolybdenum(VI) complexes, showing catalytic activity in olefin oxidation reactions. []
  • Compound Description: This compound is a potent and selective inhibitor of complement factor B (FB), a key serine protease involved in the alternative pathway of the complement system. []
  • Compound Description: This compound is a pyrazole derivative. []
  • Compound Description: This pyridinesulfonamide compound exhibits promising antitumor activity, particularly by inhibiting PI3Kα kinase. []
  • Compound Description: These are anti-malarial compounds with potent anti-staphylococcal and anti-biofilm activities, particularly against methicillin-resistant S. aureus. []

9. 2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530) [] * Compound Description: This is a selective 5-HT(1A) receptor antagonist under clinical development for anxiety and mood disorders. []* Relevance: Although structurally distinct from N-(5-Bromo-2-pyridinyl)-N'-(3-chloro-2-methylphenyl)urea, DU 125530 exemplifies the use of halogenated aromatic compounds in drug development for neurological disorders. This observation suggests the potential exploration of the target compound for similar biological activities.

  • Compound Description: This compound is a benzisoxazole derivative. []
  • Compound Description: This is a vanadium(V) complex synthesized from a bromo-chloro substituted hydrazone ligand and shows potential insulin-like activity. []
  • Compound Description: This compound is a Schiff base compound. []
  • Compound Description: These are sulfonamide-based antitumor agents exhibiting distinct mechanisms of action. E7010 disrupts tubulin polymerization, while E7070 influences cell cycle progression. []
  • Compound Description: These nicotinohydrazones exhibit notable antibacterial activities. []
  • Compound Description: This compound, commonly known as Comins' reagent, is a widely used organic triflation reagent in organic synthesis. []
  • Compound Description: This compound is a benzamide derivative. []
  • Compound Description: This is a complex organic compound with a substituted thienylmethylpropyl group. []
  • Compound Description: This urea derivative acts as a human ether-a-go-go-related gene (HERG1) potassium channel opener and has potential as a novel antiarrhythmic agent. []
  • Compound Description: This compound features a thiosemicarbazide moiety linked to a chlorinated phenyl ring and an indolinone group. []
  • Compound Description: This series of compounds features a urea group connected to a brominated and nitrated dioxaphosphorinane ring. []
  • Compound Description: These Schiff base compounds, derived from 3-bromo-5-chlorosalicylaldehyde, display significant antibacterial activities. []
  • Compound Description: This radiolabeled naphthalimide derivative possesses photochemically activated antiviral properties. []
  • Compound Description: These organotin compounds exhibit promising antibacterial, antifungal, and anticancer activities. []
  • Compound Description: These pyridylpyrazole amide compounds, incorporating benzothiazole, thiourea, and urea moieties, exhibit promising insecticidal and fungicidal activities. []
  • Compound Description: This benzohydrazide derivative features a halogenated benzylidene group. []
  • Compound Description: This compound is a chiral quinoline derivative containing both bromine and chlorine substituents. []

27. N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-4-hydroxybenzohydrazide []* Compound Description: This benzohydrazide derivative features a halogenated benzylidene group. []* Relevance: Although structurally different from N-(5-Bromo-2-pyridinyl)-N'-(3-chloro-2-methylphenyl)urea, it highlights the recurring presence of halogenated aromatic systems in diverse chemical entities, indicating a potential area of exploration for modifying the target compound and investigating its properties.

  • Compound Description: This benzohydrazide derivative features a halogenated benzylidene group. []
  • Compound Description: This compound is a multitargeted receptor tyrosine kinase inhibitor that demonstrates antitumor activity by inhibiting VEGF and PDGF receptor families. []
  • Compound Description: This radiolabeled phenylacetamide derivative contains a chlorinated pyridine ring. []
  • Compound Description: These are two vanadium(V) complexes derived from bromo and chloro-substituted hydrazone ligands, showing promising antimicrobial properties. []
  • Compound Description: This Schiff base compound contains a brominated phenol ring linked to a chlorinated phenyl ring via an imino group. []
  • Compound Description: This compound is a key intermediate in synthesizing a potent dopamine D2 and D3, and serotonin-3 (5-HT3) receptors antagonist. []
  • Compound Description: This compound is a non-peptide CCR5 antagonist, a type of drug that blocks the CCR5 receptor and may be used to prevent HIV infection. []
  • Compound Description: This compound is a non-peptide CCR5 antagonist, a type of drug that blocks the CCR5 receptor and may be used to prevent HIV infection. []
  • Compound Description: This compound is a non-peptide CCR5 antagonist, a type of drug that blocks the CCR5 receptor and may be used to prevent HIV infection. []
  • Compound Description: This compound is a non-peptide CCR5 antagonist, a type of drug that blocks the CCR5 receptor and may be used to prevent HIV infection. []
  • Compound Description: This is a 3D supramolecular copper(II) complex formed with an oxime-type ligand containing bromo and chloro substituents. []
  • Compound Description: These compounds are precursors for synthesizing dipyrido[1,2-a:3′,2′-e]pyrimidin-11-ium chlorides via thermal cyclization. []
  • Compound Description: This compound serves as a precursor for synthesizing various polyheterocyclic ring systems, demonstrating its versatility as a building block in organic synthesis. []

41. N-(2-Chloro-4-Pyridinyl)-N’- Phenylurea (CPPU) []* Compound Description: This compound is a plant growth regulator used in agriculture to increase fruit size. []* Relevance: This compound shares a core urea structure with N-(5-Bromo-2-pyridinyl)-N'-(3-chloro-2-methylphenyl)urea and also features a halogenated pyridine ring, suggesting potential similarities in their biological activities and applications.

Properties

Product Name

1-(5-Bromopyridin-2-yl)-3-(3-chloro-2-methylphenyl)urea

IUPAC Name

1-(5-bromopyridin-2-yl)-3-(3-chloro-2-methylphenyl)urea

Molecular Formula

C13H11BrClN3O

Molecular Weight

340.60 g/mol

InChI

InChI=1S/C13H11BrClN3O/c1-8-10(15)3-2-4-11(8)17-13(19)18-12-6-5-9(14)7-16-12/h2-7H,1H3,(H2,16,17,18,19)

InChI Key

SEKHGUZPXRMYPT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC2=NC=C(C=C2)Br

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC2=NC=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.